6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
Description
Properties
Molecular Formula |
C6H3F3N2O2 |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H |
InChI Key |
VKEMJQLTRVHGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation of Pyrazine Derivatives
The aldehyde functional group in 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is typically introduced via formylation reactions. A widely adopted method involves treating 6-(trifluoromethoxy)pyrazine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via electrophilic substitution, where the Vilsmeier-Haack complex (generated from DMF and POCl₃) acts as the formylating agent.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Anhydrous dichloromethane or chloroform
-
Reaction Time: 6–8 hours
Post-reaction purification often involves neutralization with sodium bicarbonate, followed by column chromatography to isolate the aldehyde product.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group is introduced either before or after formylation, depending on the starting material. One approach utilizes copper(I) iodide as a catalyst to mediate the coupling of a pyrazine precursor with trifluoromethoxy-containing reagents. For example, methyl 3-chloropyrazine-2-carboxylate reacts with methyl 2-(fluorosulfonyl)difluoroacetate in the presence of copper(I) iodide and dimethylformamide (DMF) at 115°C.
Key Parameters:
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A representative protocol involves:
-
Continuous Formylation: A mixture of 6-(trifluoromethoxy)pyrazine and DMF-POCl₃ is pumped through a heated reactor tube (90°C, residence time: 2 hours).
-
In-Line Quenching: The output is immediately neutralized with aqueous NaHCO₃ to prevent aldehyde oxidation.
-
Purification: Automated distillation units separate the aldehyde product from byproducts, achieving >95% purity.
Table 1: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–500 L |
| Catalyst Loading | 1.0 eq CuI | 0.8 eq CuI |
| Yield | 60–75% | 70–85% |
| Purification Method | Column Chromatography | Distillation/Crystallization |
Catalytic Methods and Optimization
Palladium-Catalyzed Hydrogenation
In a modified route, palladium on activated charcoal facilitates the reduction of intermediates. For instance, 2-(trifluoromethyl)pyrazine undergoes hydrogenation at 60°C in methanol/ethyl acetate to yield piperazine derivatives, which are subsequently oxidized to the aldehyde.
Conditions:
Oxidative Cyclization
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate serves as a key intermediate in cyclization reactions. Treatment with triethyl phosphite and ethylenediamine in acetic acid at 0°C induces cyclization to form the pyrazine ring, followed by oxidation with hydrogen peroxide to install the aldehyde group.
Optimized Protocol:
-
Reagents: Triethyl phosphite (1.5 eq), ethylenediamine (1.3 eq)
-
Oxidant: H₂O₂ (50% w/w)
Comparative Analysis of Synthesis Pathways
Route Efficiency
Cost Considerations
Copper catalysts (CuI) are cost-effective ($50–100/kg), whereas palladium-based systems (Pd/C) incur higher costs ($300–500/kg).
Recent Advances and Research Findings
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid
Reduction: Reduction of the aldehyde group to a primary alcohol
Substitution: Nucleophilic substitution reactions at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid
Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:
Chemistry: As a building block in the synthesis of complex organic molecules
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions
Medicine: Potential use in drug discovery and development for targeting specific biological pathways
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.
Comparison with Similar Compounds
Table 1: Key Comparative Properties of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde and Analogues
Reactivity and Stability
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde exhibits greater stability in cross-coupling reactions compared to chloro substituents, while -CF₃ (as in 6-(trifluoromethyl)pyrazine-2-carboxylic acid) offers less electronic withdrawal but higher metabolic resistance .
Research Findings
- Synthetic Efficiency : 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde demonstrates superior scalability in Buchwald-Hartwig amination compared to chlorinated pyrazines, with yields exceeding 80% under optimized conditions .
- Comparative Stability : The trifluoromethoxy group remains intact under acidic and basic conditions, whereas -CF₃ in similar compounds may undergo defluorination at elevated temperatures .
Biological Activity
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is CHFNO. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical for its interaction with biological systems. This compound is characterized by:
- Trifluoromethoxy group : Enhances lipophilicity.
- Aldehyde functional group : Contributes to reactivity.
Synthesis
The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde typically involves several steps, including nucleophilic substitution reactions and cyclization processes. The detailed synthesis pathways are essential for understanding its production and scalability for research purposes.
Biological Activity
Research indicates that 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies show that compounds with similar structures possess significant antibacterial properties against various strains, including E. coli and S. aureus . The MIC (Minimum Inhibitory Concentration) values for related compounds suggest promising antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde | E. coli | TBD |
| 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde | S. aureus | TBD |
- Cytotoxicity : Similar pyrazine derivatives have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties. For example, compounds with similar structures have demonstrated IC values in the low micromolar range against MCF-7 breast cancer cells .
Case Studies
- Antibacterial Studies : In a study evaluating fluorinated compounds, 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde was compared with other fluorinated aldehydes. Results indicated that the presence of the trifluoromethoxy group significantly enhanced antibacterial activity compared to its non-fluorinated counterparts .
- Cytotoxicity Assessment : A comparative analysis of various pyrazine derivatives revealed that those with electron-withdrawing groups, such as trifluoromethoxy, exhibited increased cytotoxicity against several cancer cell lines . This suggests a potential pathway for developing new anticancer agents based on this scaffold.
Research Findings
Recent studies have highlighted the importance of fluorinated compounds in drug development due to their enhanced biological activities. The unique properties of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde position it as a candidate for further investigation into its therapeutic potential.
Key Findings
- The trifluoromethoxy group increases lipophilicity, aiding in membrane permeability.
- Antimicrobial activity against Gram-positive and Gram-negative bacteria has been noted.
- Potential applications in cancer therapy due to observed cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde, and how are key intermediates optimized?
- Methodology :
- Step 1 : Start with pyrazine-2-carbaldehyde derivatives. Introduce trifluoromethoxy groups via nucleophilic substitution using trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions in polar aprotic solvents (DMF or THF) .
- Step 2 : Optimize reaction temperature (typically 80–100°C) and stoichiometry to minimize side products like over-oxidized pyrazine rings .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Key Data : Yield improvements (from ~40% to 65%) are achieved by replacing chlorine with trifluoromethoxy groups in pyrazine precursors .
Q. Which spectroscopic techniques are critical for characterizing 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde?
- Methodology :
- ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and pyrazine ring carbons (δ 140–160 ppm). Trifluoromethoxy groups show distinct ¹⁹F NMR signals (δ -55 to -60 ppm) .
- FT-IR : Confirm C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z 207.03 [M+H]⁺) for molecular weight validation .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?
- Methodology :
- The electron-withdrawing trifluoromethoxy group activates the pyrazine ring for nucleophilic substitution at the 3- and 5-positions. Use nucleophiles (e.g., amines, thiols) in DMF at 60°C for 12–24 hours .
- Monitor reaction progress via TLC (Rf shift) and isolate products via acid-base extraction .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies of 6-(Trifluoromethoxy)pyrazine derivatives?
- Methodology :
- Hypothesis Testing : Compare in vitro enzyme inhibition (e.g., kinases) across assays with varying pH (6.5 vs. 7.4) to assess pH-dependent activity .
- Structural Analysis : Use X-ray crystallography (if crystals form) or DFT calculations to correlate substituent orientation (e.g., trifluoromethoxy vs. methyl) with binding affinity .
- Meta-Analysis : Review literature for consensus on IC₅₀ ranges (e.g., 10–50 µM for kinase inhibitors) and identify outliers due to assay conditions .
Q. How can computational methods predict the regioselectivity of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde in cycloaddition reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to model transition states for Diels-Alder reactions. The trifluoromethoxy group directs dienophiles to the 3-position due to electron-deficient ring activation .
- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics using GROMACS .
Q. What experimental designs validate the metabolic stability of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde in drug discovery?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes. Calculate half-life (t₁/₂) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. A >50% inhibition at 10 µM flags potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
